3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide
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Overview
Description
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring substituted with diphenyl groups and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-2-phenylacetophenone derivative, with an appropriate reagent like acetic anhydride.
Substitution with Diphenyl Groups: The oxazole ring is then substituted with diphenyl groups using a Friedel-Crafts acylation reaction, where benzoyl chloride and aluminum chloride are commonly used reagents.
Amidation: The final step involves the amidation of the oxazole derivative with N-methylpropanamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups
Reduction: Reduced amide derivatives
Substitution: Substituted oxazole derivatives with different functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and amine oxidase copper containing 3 (AOC3), which are involved in inflammatory and pain pathways.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and modulate pain signaling pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide can be compared with other similar compounds to highlight its uniqueness:
List of Similar Compounds
- Oxaprozin
- SZV-1287
- Other oxazole derivatives with therapeutic potential
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C19H18N2O2/c1-20-16(22)12-13-17-21-18(14-8-4-2-5-9-14)19(23-17)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,22) |
InChI Key |
MLIVKNLPWGHWRM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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